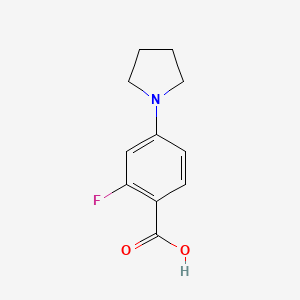

2-Fluoro-4-pyrrolidinobenzoic Acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorine-containing groups into organic molecules. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of dichloronicotinic acid . Similarly, electrophilic fluorination has been used to synthesize optically active 4-fluoroglutamic acids from pyroglutamic acid derivatives . These methods could potentially be adapted for the synthesis of 2-fluoro-4-pyrrolidinobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be characterized using techniques such as NMR, FT-IR spectroscopy, HRMS spectrometry, and X-ray crystallography . These techniques allow for the determination of the molecular geometry, electronic structure, and the presence of specific functional groups. For 2-fluoro-4-pyrrolidinobenzoic acid, similar analytical methods would be employed to confirm its structure and purity.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of heterocyclic compounds . The presence of fluorine can influence the reactivity and selectivity of these reactions due to its electronegativity and the stability of the carbon-fluorine bond. The reactivity of 2-fluoro-4-pyrrolidinobenzoic acid would likely be influenced by the fluorine atom and the pyrrolidinone moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds, such as solubility, melting point, and reactivity, are often significantly different from their non-fluorinated analogs. For instance, the presence of fluorine can enhance the stability and lipophilicity of pharmaceutical compounds . The solvatochromic behavior of fluorescent 2-pyrazoline derivatives bearing a benzoic acid moiety has been studied, indicating that solvent polarity can affect the absorption and fluorescence spectra of these compounds . These properties would be important to consider when studying 2-fluoro-4-pyrrolidinobenzoic acid.

Applications De Recherche Scientifique

Nucleic Acids Research

- Field : Biochemistry, Molecular Biology

- Application : The compound is used in the synthesis of 2′-Fluoro modified nucleic acids .

- Method : The 2′-Fluoro modified nucleic acids are synthesized using commercially available 2′-fluoronucleoside triphosphates. Four thermostable DNA polymerases were found to incorporate 2′-fluoronucleotides with reasonable efficiency .

- Results : The 2′-Fluoro modified DNA showed no base loss or backbone fragmentation when analyzed using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), in contrast to the extensive fragmentation evident with unmodified DNA of the same sequence .

Spectroscopic Analysis

- Field : Physical Chemistry

- Application : The compound is used in the study of vibrational frequencies and thermodynamic parameters .

- Method : The properties of 2-fluoro-4-pyrrolidinobenzoic acid are theoretically predicted using DFT-B3LYP with 6–31G (d), 6–31+G (d), and 6–311++G (d,p) basis sets employing the Gaussian 09 software .

- Results : The study provides theoretical predictions of the conformational stability, vibrational frequencies, and thermodynamic parameters of the compound .

Synthesis of Fluorobenzoic Acids

- Field : Organic Chemistry

- Application : The compound can be used in the synthesis of 2-fluorobenzoic acids .

- Method : The synthesis involves nucleophilic fluorination of precursor compounds .

- Results : The study found that certain substituents and solvents can significantly improve the yield of 2-fluorobenzoic acids .

Double Decarboxylative Coupling Reactions

- Field : Synthetic Chemistry

- Application : The compound can potentially be used in double decarboxylative coupling reactions .

- Method : This synthetic strategy utilizes carboxylic acids as starting materials and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results : This method provides a new avenue for forging carbon–carbon bonds .

Acid-Base Studies

- Field : Physical Chemistry

- Application : The compound can be used in the study of acid-base properties .

- Method : The acidity of 2-fluorobenzoic acid is compared with that of 4-fluorobenzoic acid, taking into account factors such as intramolecular hydrogen bonding .

- Results : The study found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .

Environmental Studies

- Field : Environmental Chemistry

- Application : The compound can be used in the study of human and environmental overload with fluorine .

- Method : The environmental impact of fluorinated compounds, including 2-Fluoro-4-pyrrolidinobenzoic Acid, is assessed .

- Results : The study provides insights into the environmental implications of fluorinated compounds .

Safety And Hazards

The safety data sheet for “2-Fluoro-4-pyrrolidinobenzoic Acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

2-fluoro-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGPRXDYEZSZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278010 | |

| Record name | 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-pyrrolidinobenzoic Acid | |

CAS RN |

1197193-14-8 | |

| Record name | 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)

![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)

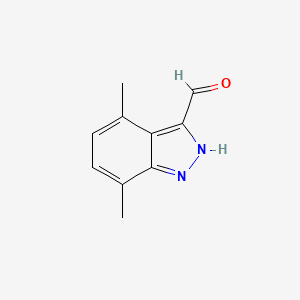

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)

![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)